((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride
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Overview
Description
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a difluoropyrrolidinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride typically involves multiple steps, including the formation of the aminocyclohexyl and difluoropyrrolidinyl intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with similar functional groups used in various chemical reactions.
Disilanes: Organosilicon compounds with unique electronic structures.
Uniqueness
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a range of chemical reactions and interactions that are not possible with simpler compounds.
Biological Activity
((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride, with CAS number 2358751-18-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its activity.
- Molecular Formula : C₁₁H₁₉ClF₂N₂O
- Molecular Weight : 268.73 g/mol
- Structure : The compound features a cyclohexyl amine moiety and a difluoropyrrolidine ring, which may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 2358751-18-3 |
Molecular Formula | C₁₁H₁₉ClF₂N₂O |
Molecular Weight | 268.73 g/mol |
The precise mechanism of action for this compound is not fully elucidated in the literature. However, compounds with similar structural features often interact with various receptors and enzymes. Potential mechanisms include:
- Receptor Modulation : The difluoropyrrolidine moiety suggests possible interactions with neurotransmitter receptors.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.
Antifungal Activity
A study focusing on structurally related compounds indicated that modifications in the amino and fluorinated groups can enhance antifungal properties. For example, the introduction of difluorinated moieties has been associated with increased potency against various fungal strains at low concentrations (e.g., EC50 values below 50 μg/mL) .
Anticancer Potential
Research into similar compounds has demonstrated significant antiproliferative effects against cancer cell lines. For instance, modifications of the thiazole ring in related structures led to enhanced activity against melanoma and prostate cancer cells, suggesting that this compound might exhibit similar properties .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of fluorine atoms on the pyrrolidine ring significantly influences the compound's potency and selectivity.
- Amino Group Positioning : The configuration of the amino group on the cyclohexane ring affects receptor binding affinity and overall biological efficacy.
Properties
Molecular Formula |
C11H19ClF2N2O |
---|---|
Molecular Weight |
268.73 g/mol |
IUPAC Name |
(4-aminocyclohexyl)-(3,3-difluoropyrrolidin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-6-15(7-11)10(16)8-1-3-9(14)4-2-8;/h8-9H,1-7,14H2;1H |
InChI Key |
CXKOJAZBAFVIER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCC(C2)(F)F)N.Cl |
Origin of Product |
United States |
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